N-(2-hydroxyethyl)-4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide
Description
This compound features a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core, a heterocyclic system known for its pharmacological relevance in anticancer and antimicrobial research. Key structural elements include:
- A 3-methyl group at the pyrimidine ring.
- A thioether linkage (-S-) connecting the core to a benzamide moiety.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-23-19(26)16-14-3-2-4-15(14)28-18(16)22-20(23)27-11-12-5-7-13(8-6-12)17(25)21-9-10-24/h5-8,24H,2-4,9-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNBOUFFFFGCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)NCCO)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core with various substituents that enhance its pharmacological profile. The structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation. This mechanism is critical for the therapeutic efficacy of many anticancer drugs .
- In Vitro Studies : In vitro assays demonstrated that related thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against prostate (PC-3) and lung (A-549) cancer cells with IC50 values of 1.54 µM and 3.36 µM respectively .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- COX Inhibition : Similar compounds have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, a study reported IC50 values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib .
- In Vivo Models : Animal models of inflammation demonstrated that thieno[2,3-d]pyrimidine derivatives significantly reduced paw edema and granuloma formation in rats, indicating their potential for treating inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives found that modifications at specific positions on the pyrimidine ring enhanced anticancer activity. The study utilized cell viability assays to determine the effectiveness of these compounds against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 1.54 |
| Compound B | A-549 | 3.36 |
| Compound C | MCF7 | 2.75 |
The results indicated a clear structure-activity relationship where specific substitutions led to increased potency against cancer cells.
Study 2: Anti-inflammatory Mechanisms
Another investigation into the anti-inflammatory effects of related compounds revealed that they significantly suppressed pro-inflammatory cytokines in RAW264.7 macrophages. The study measured levels of nitric oxide (NO) production as an indicator of inflammatory response.
| Compound | NO Production (µM) | % Inhibition |
|---|---|---|
| Compound D | 25 | 70% |
| Compound E | 15 | 85% |
These findings suggest that modifications in the chemical structure can lead to enhanced anti-inflammatory activity.
Comparison with Similar Compounds
Data Tables
Table 2: Physical and Spectral Properties of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
